4-(Difluoromethoxy)-3-hydroxybenzoic acid

Medicinal Chemistry Process Chemistry Physicochemical Property Modulation

This compound is the critical Roflumilast API starting material, differentiated by its -OCF₂H group which lowers pKa to 3.90 (vs. 4.35 for methoxy analogs) and raises LogP to ~2.4 (vs. ~1.4). These physicochemical properties govern solubility, extraction efficiency, and coupling reactivity—directly impacting downstream yield and purity. Substituting with non-fluorinated isovanillic acid introduces altered protonation states, poor phase-transfer behavior, and elevated impurity burdens, jeopardizing ANDA compliance. Supplied with full ICH-compliant characterization (COA, HPLC, NMR, MS), it enables robust analytical method development, validated QC release testing, and scalable GMP manufacture of Roflumilast drug substance. Procure this specific building block to ensure process fidelity, batch consistency, and regulatory acceptance in ANDA filings.

Molecular Formula C8H6F2O4
Molecular Weight 204.129
CAS No. 913985-07-6
Cat. No. B2644146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethoxy)-3-hydroxybenzoic acid
CAS913985-07-6
Molecular FormulaC8H6F2O4
Molecular Weight204.129
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)O)OC(F)F
InChIInChI=1S/C8H6F2O4/c9-8(10)14-6-2-1-4(7(12)13)3-5(6)11/h1-3,8,11H,(H,12,13)
InChIKeyBWKXOOXYCKHVMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Difluoromethoxy)-3-hydroxybenzoic Acid (CAS 913985-07-6): Key Intermediate & Impurity Standard for Roflumilast


4-(Difluoromethoxy)-3-hydroxybenzoic acid is a benzoic acid derivative characterized by the presence of a difluoromethoxy (-OCF₂H) group and a phenolic hydroxyl group at the 3-position. It serves as a critical key intermediate and impurity reference standard in the commercial synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor indicated for chronic obstructive pulmonary disease (COPD) [1]. The compound is supplied with detailed characterization data compliant with regulatory guidelines for Abbreviated New Drug Application (ANDA) method development and quality control [2]. Its unique electronic and lipophilic profile, imparted by the -OCF₂H moiety, distinguishes it from non-fluorinated methoxy analogs, directly impacting downstream reaction efficiency and final drug substance purity.

Why 4-(Difluoromethoxy)-3-hydroxybenzoic Acid Cannot Be Replaced by Methoxy or Non-Fluorinated Analogs


The difluoromethoxy (-OCF₂H) group in 4-(Difluoromethoxy)-3-hydroxybenzoic acid is not a simple isostere of the methoxy (-OCH₃) group. The -OCF₂H unit acts as a strong electron-withdrawing substituent, which significantly lowers the pKa of the adjacent carboxylic acid (3.90 vs. 4.35 for the methoxy analog) and increases lipophilicity (LogP ~2.4 vs. ~1.4) . These physicochemical shifts are not merely academic; they govern the compound's solubility, extraction efficiency, and reactivity during the critical coupling steps in Roflumilast synthesis. Substituting with a non-fluorinated analog such as 3-hydroxy-4-methoxybenzoic acid (isovanillic acid) would lead to different protonation states under reaction conditions, altered phase-transfer behavior, and ultimately, lower yields or increased impurity burdens in the final active pharmaceutical ingredient (API). The procurement of this specific difluoromethoxy building block is therefore a prerequisite for process fidelity and regulatory compliance in ANDA filings.

4-(Difluoromethoxy)-3-hydroxybenzoic Acid: Quantitative Differentiation Evidence vs. In-Class Analogs


Acidity (pKa) Modulation via -OCF₂H Electron Withdrawal: A Comparative Analysis

The pKa of the benzoic acid moiety in 4-(Difluoromethoxy)-3-hydroxybenzoic acid is 3.90 (±0.10, predicted), compared to 4.35 (±0.10) for its direct methoxy analog, 3-hydroxy-4-methoxybenzoic acid (isovanillic acid) . The difluoromethoxy group's strong electron-withdrawing inductive effect (-I) stabilizes the conjugate base, resulting in a 0.45 unit decrease in pKa. This translates to a nearly threefold higher degree of deprotonation at physiological pH or in common basic reaction media.

Medicinal Chemistry Process Chemistry Physicochemical Property Modulation

Lipophilicity (LogP) Enhancement via Fluorination: Impact on Extraction and Purification

The calculated LogP (XlogP) for 4-(Difluoromethoxy)-3-hydroxybenzoic acid is approximately 2.4, whereas the methoxy analog 3-hydroxy-4-methoxybenzoic acid has an estimated LogP of 1.35 [1]. The substitution of a hydrogen atom in the methoxy group with a fluorine atom dramatically increases lipophilicity. This difference is critical during liquid-liquid extraction stages of the Roflumilast synthesis, as it enhances partitioning into organic solvents, facilitating cleaner separation from aqueous byproducts.

ADME Process Purification Lipophilicity Optimization

Regulatory and Commercial Utility: Designated Impurity Reference Standard (KSM-I Acid)

4-(Difluoromethoxy)-3-hydroxybenzoic acid is formally recognized as Roflumilast KSM-I Acid or Roflumilast Impurity 11. It is commercially supplied as a reference standard with detailed Certificates of Analysis (COA) and analytical data (NMR, HPLC, MS) compliant with regulatory guidelines for ANDA method development and validation (AMV) . In contrast, generic methoxy analogs like 3-hydroxy-4-methoxybenzoic acid are not referenced in regulatory dossiers for Roflumilast and lack the same level of certified characterization data directly applicable to this drug substance.

Pharmaceutical Quality Control ANDA Submissions Impurity Profiling

Synthetic Route Efficiency: Industrial Production Advantages

Industrial synthetic routes to 4-(Difluoromethoxy)-3-hydroxybenzoic acid, starting from readily available 3-nitro-4-hydroxybenzoic acid ester, are reported to offer high reaction selectivity, good overall yield, and mild conditions suitable for large-scale production . While direct yield comparisons with non-fluorinated analogs are not published, the established scalable process for this specific intermediate underpins its commercial viability. Alternative syntheses of Roflumilast that bypass this intermediate (e.g., using 4-hydroxy-3-iodobenzoic acid directly) achieve 80% overall yield but require specialized copper-catalyzed hydroxylation steps not universally accessible in all manufacturing facilities .

Process Optimization Scale-Up Synthesis Cost-Effective Manufacturing

Metabolic Stability Advantage of -OCF₂H over -OCH₃ in Drug Scaffolds

Literature demonstrates that replacing a metabolically labile methoxy (-OCH₃) group with a difluoromethoxy (-OCF₂H) group in drug candidates significantly enhances metabolic stability by impeding oxidative metabolism by cytochrome P450 enzymes . This class-level effect is a primary driver for incorporating -OCF₂H into PDE4 inhibitors like Roflumilast. While this compound is an intermediate and not the final API, its incorporation of the -OCF₂H group ensures the final drug substance retains this critical property. A non-fluorinated methoxy analog used in the same synthetic sequence would yield a drug substance with inferior metabolic stability and potentially altered pharmacokinetic profile.

Drug Metabolism Pharmacokinetics Medicinal Chemistry Design

Strategic Application Scenarios for 4-(Difluoromethoxy)-3-hydroxybenzoic Acid (CAS 913985-07-6)


Key Starting Material for Commercial Roflumilast API Synthesis

This compound is the preferred starting point for the large-scale manufacture of Roflumilast API. Its industrial route from 3-nitro-4-hydroxybenzoic acid ester is well-established, employing standard unit operations (alkylation, reduction, diazotization, hydrolysis) that are easily scaled in multi-purpose plants . The compound's physicochemical properties (pKa 3.90, LogP ~2.4) ensure predictable behavior during downstream activation and coupling steps, contributing to consistent batch yields and purity [1].

Certified Impurity Reference Standard for ANDA Method Validation

In regulated pharmaceutical quality control, 4-(Difluoromethoxy)-3-hydroxybenzoic acid is procured as Roflumilast Impurity 11 or KSM-I Acid. It is supplied with full analytical characterization (COA, HPLC, NMR, MS) compliant with ICH guidelines, making it essential for developing and validating analytical methods for Roflumilast drug substance and drug product release testing . Its use as a reference standard ensures accurate identification and quantification of process-related impurities in ANDA submissions.

Medicinal Chemistry Tool for PDE4 Inhibitor SAR Studies

The difluoromethoxy motif is a validated design element in PDE4 inhibitor development, providing a favorable balance of lipophilicity and metabolic stability . Researchers can utilize 4-(Difluoromethoxy)-3-hydroxybenzoic acid as a building block to synthesize novel Roflumilast analogs or explore SAR around the benzoic acid core. The -OCF₂H group's electronic and steric profile can be systematically compared against -OCH₃ and -OCF₃ analogs to fine-tune inhibitor potency and pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Difluoromethoxy)-3-hydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.